molecular formula C21H23NO4S B2761569 1-butyl-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899217-46-0

1-butyl-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2761569
CAS No.: 899217-46-0
M. Wt: 385.48
InChI Key: RSGZYTXRUSMZRC-UHFFFAOYSA-N
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Description

1-butyl-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives highlighted the use of sultones as chemical intermediates to introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules. This modification confers water solubility and anionic character to the molecules, potentially indicating a route for enhancing the bioavailability of quinolinone derivatives. The synthesized compounds exhibited varying degrees of antimicrobial activity, suggesting the potential of quinolinone sulfonates in developing new antimicrobial agents (Fadda et al., 2016).

Development of RhoA Inhibitors

Research into the development of second-generation small-molecule RhoA inhibitors focused on synthesizing quinoline derivatives with improved water solubility and in vivo efficacy. These compounds showed potential for treating cardiovascular diseases by inhibiting RhoA, a GTPase involved in cellular functions. This study indicates the therapeutic potential of quinoline derivatives in cardiovascular medicine (Ma et al., 2015).

Photocatalytic Applications

A novel photocatalytic protocol for constructing quinolin-2(1H)-ones via Markovnikov-type sulfonylation and cyclization of terminal alkynes demonstrates the versatility of quinoline derivatives in synthetic chemistry. This method highlights the efficiency, mild reaction conditions, and broad substrate range for synthesizing 4-sulfonylquinoline-2(1H)-ones, underscoring the compound's utility in photocatalytic applications (Zhai et al., 2022).

Molecular Design and Biological Studies

The synthesis of novel enediynes and related molecules containing quinoline moieties related to dynemicin A from quinoline and 4-methoxyquinoline showcases the compound's role in designing molecules with anticancer activity. These molecules were active against various cancer cell lines, highlighting the potential of quinoline derivatives in oncology (Wu et al., 1996).

Green Synthesis of Antibacterial Agents

The green synthesis of novel quinoxaline sulfonamides with antibacterial activity demonstrates an environmentally friendly method for generating bioactive compounds. This research presents a catalyst-free condition for synthesizing quinoxalines and their conversion into sulfonamides, which exhibited antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting the compound's relevance in developing new antibacterial agents (Alavi et al., 2017).

Properties

IUPAC Name

1-butyl-3-(4-ethoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-5-14-22-15-20(21(23)18-8-6-7-9-19(18)22)27(24,25)17-12-10-16(11-13-17)26-4-2/h6-13,15H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGZYTXRUSMZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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